1-Methoxy-2-oxabicyclo[3.3.0]octane
Description
Structure
3D Structure
Properties
CAS No. |
666751-71-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6a-methoxy-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C8H14O2/c1-9-8-5-2-3-7(8)4-6-10-8/h7H,2-6H2,1H3 |
InChI Key |
CSXYORIXAAKEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCC1CCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxy 2 Oxabicyclo 3.3.0 Octane and Analogues
Direct Synthetic Routes to the 1-Methoxy-2-oxabicyclo[3.3.0]octane Core
The direct formation of the 2-oxabicyclo[3.3.0]octane framework, particularly with a methoxy (B1213986) group at the C1 position, has been achieved through several elegant intramolecular cyclization strategies. These methods often leverage transition metal catalysis or carefully orchestrated nucleophilic attacks to construct the fused five-membered ring system.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and atom-economical approach to the synthesis of complex cyclic systems like this compound. By tethering the reacting partners, these strategies facilitate the desired ring-forming event, often with high levels of regio- and stereocontrol.
Gold-Catalyzed Alkoxycyclization Strategies
Gold catalysts have emerged as powerful tools for the intramolecular alkoxycyclization of enynes and related substrates, providing a mild and efficient route to bicyclic ethers. nih.govnih.gov In a notable example, a gold(I)-catalyzed cascade cyclization of a 2,7-dioxabicyclo[3.2.0]hept-3-ene substrate was developed to construct the highly oxidized 3-oxabicyclo[3.3.0]octane skeleton. pku.edu.cn This strategy involves the activation of an alkyne by the gold(I) catalyst, which triggers an intramolecular attack by an alkene (a 5-endo-dig cyclization). The resulting oxocarbenium intermediate is then trapped by a nucleophile, leading to a strained tricyclic intermediate. Subsequent in-situ opening of the strained oxetane (B1205548) ring affords the desired 3-oxabicyclo[3.3.0]octane framework. pku.edu.cn While this specific example leads to a 3-oxabicyclo[3.3.0]octane, the underlying principle of gold-catalyzed alkoxycyclization of unsaturated precursors is a key strategy for accessing related bicyclic ether systems.
| Catalyst | Substrate Type | Key Transformation | Product | Ref |
| Gold(I) Complex | 2,7-Dioxabicyclo[3.2.0]hept-3-ene derivative | Cascade cyclization | 3-Oxabicyclo[3.3.0]octane | pku.edu.cn |
| [Tol-BINAP(AuCl)2] | 1,6-Enyne with phenyl-substituted alkyne | Enantioselective alkoxycyclization | Bicyclic ether | nih.gov |
| NHC-capped β-cyclodextrin gold(I) | 1,6-Enynes | Hydroxy- and methoxycyclization | Bicyclic ether | nih.gov |
Palladium/Cupric Acetate (B1210297) Catalyzed Hetero-Cyclization
Palladium(II)-catalyzed heterocyclization of unsaturated alcohols provides a diastereoselective entry into the 2-oxabicyclo[3.3.0]octane system. clockss.org Specifically, the use of a palladium acetate/cupric acetate catalytic system on cyclopentanol (B49286) derivatives bearing an unsaturated side chain leads to the formation of 3-vinyl-5-carbomethoxy-2-oxabicyclo[3.3.0]octane derivatives. clockss.org This process is diastereoselective, favoring the formation of the 3β-vinyl (exo) diastereomer in good yields. clockss.org The reaction proceeds through an oxidative cyclization followed by a β-hydride elimination step. clockss.org The choice of solvent, such as isopropanol/water, can be crucial to prevent side reactions like ketalization. clockss.org
| Catalyst System | Substrate | Key Features | Major Product | Yield | Ref |
| Palladium Acetate / Cupric Acetate | Cyclopentanol with unsaturated side chain | Diastereoselective, favors exo isomer | 3β-Vinyl-5-carbomethoxy-2-oxabicyclo[3.3.0]octane | Good | clockss.org |
Nucleophilic Oxirane Ring Opening
The inherent ring strain of epoxides makes them excellent electrophiles for intramolecular nucleophilic attack, a strategy that has been employed in the synthesis of bicyclic ethers. fiveable.memasterorganicchemistry.com In the context of forming the 2-oxabicyclo[3.3.0]octane skeleton, a suitably positioned nucleophile on a cyclopentane (B165970) ring bearing an epoxide can undergo intramolecular ring-opening to forge the second five-membered ring. This approach often proceeds via an SN2 mechanism, leading to a defined stereochemical outcome at the centers involved in the ring opening. libretexts.org The reaction can be promoted under either acidic or basic conditions, which can influence the regioselectivity of the attack on unsymmetrical epoxides. libretexts.org For instance, a short, asymmetric synthesis of tetrahydro-2H-furo[3,2-b]pyrrole derivatives, which share the bicyclo[3.3.0]octane core, utilized an asymmetric epoxide ring opening as a key step to establish the required stereocenters. acs.org
Lewis Acid Mediated Cyclization Reactions
Lewis acids can be employed to promote the cyclization of acyclic precursors to form the 2-oxabicyclo[3.3.0]octane ring system. For example, the reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes in the presence of gallium trichloride (B1173362) (GaCl3) leads to the highly diastereoselective formation of 3,7-dioxabicyclo[3.3.0]octan-2-ones. researchgate.net This complex cascade process involves the formation of two carbon-carbon bonds, two carbon-oxygen bonds, and five stereocenters, yielding a single diastereomer. The reaction is proposed to proceed through the generation of a 1,2-zwitterionic intermediate upon Lewis acid-mediated cyclopropane (B1198618) ring opening. researchgate.net While this example leads to a dione (B5365651) derivative, it highlights the potential of Lewis acid catalysis to orchestrate complex cyclizations towards the bicyclo[3.3.0]octane framework.
Stereospecific and Diastereoselective Synthetic Pathways
Achieving stereocontrol in the synthesis of this compound and its analogues is of paramount importance, as the biological activity of such molecules is often highly dependent on their three-dimensional structure. clockss.org
The palladium(II)-catalyzed heterocyclization of certain cyclopentanol derivatives is a notable example of a diastereoselective synthesis, preferentially yielding the 3β-vinyl (exo) diastereomer of the resulting 2-oxabicyclo[3.3.0]octane system. clockss.org This selectivity is a key advantage, as the separation of diastereomers can be a challenging task. clockss.org
Furthermore, intramolecular 1,3-dipolar cycloaddition methodologies have been utilized for the stereoselective synthesis of aza-analogs, such as 2-aza-7-oxabicyclo[3.3.0]octane derivatives. nih.govepa.gov These reactions create multiple stereocenters in a single, concerted step with a high degree of control.
Gold-catalyzed alkoxycyclization reactions can also be rendered enantioselective. The use of chiral gold(I)-cavitand complexes has been shown to induce high enantioselectivity in the alkoxycyclization of 1,6-enynes. nih.gov This approach has been successfully applied to the total synthesis of natural products, demonstrating its utility in creating stereochemically defined bicyclic ether systems. nih.gov
The nucleophilic opening of epoxides is inherently stereospecific. An SN2 attack by an intramolecular nucleophile will result in the inversion of configuration at the electrophilic carbon center of the epoxide, leading to a predictable trans relationship between the incoming nucleophile and the epoxide oxygen in the newly formed ring. libretexts.org This principle is fundamental in designing synthetic routes that require precise control over the stereochemistry of the final product.
| Method | Key Feature | Stereochemical Outcome | Example Application | Ref |
| Palladium-Catalyzed Heterocyclization | Diastereoselective | Favors exo isomer | Synthesis of 3β-vinyl-2-oxabicyclo[3.3.0]octane derivatives | clockss.org |
| Intramolecular 1,3-Dipolar Cycloaddition | Stereoselective | Controlled formation of multiple stereocenters | Synthesis of 2-aza-7-oxabicyclo[3.3.0]octane derivatives | nih.govepa.gov |
| Gold-Catalyzed Alkoxycyclization | Enantioselective with chiral catalysts | High enantiomeric excess | Total synthesis of (+) and (-) mafaicheenamine C | nih.gov |
| Nucleophilic Epoxide Ring Opening | Stereospecific | Inversion of configuration (SN2) | Asymmetric synthesis of tetrahydro-2H-furo[3,2-b]pyrrole derivatives | libretexts.orgacs.org |
Synthesis of Related Oxabicyclo[3.3.0]octane Scaffolds as Precursors or Analogues
The construction of the 2-oxabicyclo[3.3.0]octane skeleton is a key step in the synthesis of many complex natural products. kirj.eedntb.gov.ua Various strategies have been developed to access this important structural motif, often starting from readily available precursors and employing a range of chemical transformations.
Approaches from Lactone Precursors (e.g., Grieco lactone derivatives)
A prominent strategy for synthesizing oxabicyclo[3.3.0]octane systems involves the use of lactone precursors, with the Grieco lactone, or (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, being a particularly valuable starting material. kirj.eemdpi.com This commercially available, enantiomerically pure lactone provides a versatile platform for introducing functionality onto the bicyclic core. kirj.ee
One common approach involves the functionalization of the double bond within the Grieco lactone. kirj.ee For instance, hydroboration followed by oxidation can introduce hydroxyl groups at either the C6 or C7 position, leading to regioisomeric products. kirj.ee The resulting hydroxylated lactones can then be further transformed. For example, the hydroxyl group can be oxidized to a ketone, yielding 3-alkyloxy-2-oxabicyclo[3.3.0]octan-6-one or its 7-keto regioisomer. kirj.ee The lactone moiety itself can be reduced to a lactol, which can then be converted to a methoxy acetal (B89532), a key step towards compounds like this compound. kirj.ee
The Grieco lactone and its derivatives have been instrumental in the synthesis of a wide array of natural products. kirj.ee The inherent stereochemistry of the lactone provides a powerful tool for controlling the stereochemical outcome of subsequent reactions, making it a cornerstone in the asymmetric synthesis of complex molecules. dntb.gov.uamdpi.com
| Precursor | Reagents | Product | Reference |
| (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | 1. Hydroboration 2. Oxidation | 3-Alkyloxy-2-oxabicyclo[3.3.0]octan-6-one and -7-one | kirj.ee |
| Grieco lactone | 1. Reduction 2. Acetal formation | This compound derivatives | kirj.ee |
| Dichloroketene and Cyclopentadiene | 1. Diels-Alder 2. Dechlorination 3. Baeyer-Villiger oxidation | cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one | mdpi.com |
Total Synthesis Strategies Utilizing Bicyclo[3.3.0]octane Intermediates
The total synthesis of complex natural products often relies on the construction of the bicyclo[3.3.0]octane ring system as a central strategic element. beilstein-journals.orgrsc.org These approaches are diverse, reflecting the variety of target molecules and the ingenuity of synthetic chemists.
One powerful method for creating the bicyclo[3.3.0]octane framework is through ring-rearrangement metathesis (RRM). beilstein-journals.org This strategy often begins with a more readily accessible bicyclic system, such as a bicyclo[2.2.1]heptene derivative. beilstein-journals.org Subjecting these precursors to a ruthenium-based catalyst, often in the presence of ethylene (B1197577), triggers a cascade of bond reorganizations that ultimately furnish the desired bicyclo[3.3.0]octene core. beilstein-journals.org The thermodynamic stability of the resulting product often drives the reaction towards a single, highly functionalized isomer. beilstein-journals.org
Another well-established approach involves the Weiss reaction, which constructs cis-1,5-disubstituted bicyclo[3.3.0]octane-3,7-diones. cdnsciencepub.com These symmetrical diketones can then be selectively manipulated to introduce different functionalities at various positions on the bicyclic scaffold. For example, one of the ketone groups can be selectively reduced, providing a handle for further transformations. cdnsciencepub.com
Intramolecular cycloadditions also play a significant role in the synthesis of bicyclo[3.3.0]octane systems. For instance, the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide can be used to construct aza-oxa-bicyclo[3.3.0]octane skeletons. nih.gov This method allows for the stereoselective formation of multiple chiral centers in a single step.
The choice of synthetic strategy is often dictated by the specific substitution pattern and stereochemistry required in the final target molecule. The versatility of these methods has enabled the synthesis of a wide range of natural products containing the bicyclo[3.3.0]octane motif. rsc.org
| Starting Material | Key Reaction | Intermediate/Product | Reference |
| Bicyclo[2.2.1]heptene derivative | Ring-Rearrangement Metathesis (RRM) | Bicyclo[3.3.0]octene derivative | beilstein-journals.org |
| Dimethyl-1,3-acetonedicarboxylate and glyoxal | Weiss Reaction | Dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate | cdnsciencepub.com |
| Functionalized cyclopentene (B43876) | Intramolecular 1,3-Dipolar Cycloaddition | 2-Aza-7-oxabicyclo[3.3.0]octane derivative | nih.gov |
Formation of Functionalized Oxabicyclo[3.3.0]octane Derivatives
The synthesis of functionalized oxabicyclo[3.3.0]octane derivatives is crucial for their application as intermediates in the synthesis of biologically active compounds. clockss.orglew.ro Various methods have been developed to introduce a wide range of functional groups onto the bicyclic scaffold with high regio- and stereoselectivity.
One common strategy involves the Vorbrüggen glycosylation reaction to attach nucleobases to the oxabicyclo[3.3.0]octane core. lew.ro In this method, a lactol derivative of the bicyclic system is first activated, typically by acetylation. lew.ro This activated intermediate is then reacted with a silylated pyrimidine (B1678525) base, such as uracil (B121893) or thymine, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. lew.ro This reaction proceeds with good stereocontrol, leading to the formation of nucleoside analogues with the oxabicyclo[3.3.0]octane skeleton acting as a sugar mimic. lew.ro
Palladium-catalyzed heterocyclization is another powerful tool for constructing functionalized oxabicyclo[3.3.0]octane systems. clockss.org This approach often starts with a cyclopentanol derivative bearing an appropriately positioned alkene. clockss.org In the presence of a palladium(II) catalyst, the hydroxyl group attacks the alkene in an intramolecular fashion, leading to the formation of the bicyclic ether. This process can be highly diastereoselective, allowing for the controlled synthesis of specific stereoisomers. clockss.org
Furthermore, dihydroxylation reactions can be used to introduce vicinal diols onto the oxabicyclo[3.3.0]octene core. nih.gov The use of osmium tetroxide (OsO₄) as a catalyst allows for the syn-dihydroxylation of the double bond, and the stereochemical outcome can often be predicted based on the steric environment of the bicyclic system. nih.gov These diols can then serve as versatile handles for further functionalization.
| Precursor | Reaction | Product | Reference |
| Acetylated lactol of oxabicyclo[3.3.0]octane | Vorbrüggen Glycosylation | Oxabicyclo[3.3.0]octane nucleoside analogues | lew.ro |
| Cyclopentanol with a pendant alkene | Palladium(II)-catalyzed heterocyclization | Functionalized 2-oxabicyclo[3.3.0]octane | clockss.org |
| cis-Oxabicyclo[3.3.0]octenone | Dihydroxylation with OsO₄ | Diastereomeric cis-diol products | nih.gov |
Protecting Group Strategies in the Synthesis of Functionalized Oxabicyclo[3.3.0]octanes
In the multi-step synthesis of complex functionalized oxabicyclo[3.3.0]octanes, the strategic use of protecting groups is essential to mask reactive functional groups and ensure the desired chemical transformations occur at the correct positions. mdpi.comnih.gov The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal.
A common challenge in the synthesis of prostaglandins (B1171923) and their analogues from oxabicyclo[3.3.0]octane precursors is the selective protection of multiple hydroxyl groups. nih.gov For instance, in the synthesis of PGF₂α derivatives, the hydroxyl groups at positions 9, 11, and 15 must be differentiated. nih.gov Tetrahydropyranyl (THP) ethers are frequently employed to protect hydroxyl groups due to their stability under a range of conditions and their straightforward removal with acid. mdpi.comnih.gov For example, to achieve selective lactonization at the 15-position, the 9- and 11-hydroxyl groups can be protected as THP ethers. mdpi.com
Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are also widely used protecting groups for hydroxyl functions. tandfonline.comacs.org Their steric bulk and electronic properties influence their stability and ease of removal. For example, a primary hydroxyl group can be selectively protected as a TBDPS ether in the presence of a secondary hydroxyl group. tandfonline.com These silyl ethers are generally stable to a variety of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). tandfonline.com
In the synthesis of nucleoside analogues, protecting groups are crucial for both the sugar mimic and the nucleobase. lew.ro For the oxabicyclo[3.3.0]octane core, hydroxyl groups are often protected as acetates, which also serve to activate the anomeric center for the glycosylation reaction. lew.roresearchgate.net On the pyrimidine bases, the exocyclic amino groups are typically protected to prevent unwanted side reactions.
The careful selection and manipulation of these protecting groups allow for the precise and efficient synthesis of complex, highly functionalized oxabicyclo[3.3.0]octane derivatives, which are valuable building blocks for a wide range of biologically important molecules.
| Functional Group | Protecting Group | Deprotection Condition | Reference |
| Hydroxyl | Tetrahydropyranyl (THP) | Acidic conditions | mdpi.comnih.gov |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) | acs.org |
| Primary Hydroxyl | tert-Butyldiphenylsilyl (TBDPS) | Fluoride ion (e.g., TBAF) | tandfonline.com |
| Hydroxyl | Acetate | Basic or acidic hydrolysis | lew.roresearchgate.net |
Chemical Reactivity and Transformations
Ring-Opening Reactions of the 2-Oxabicyclo[3.3.0]octane System
The strained bicyclic framework of 1-methoxy-2-oxabicyclo[3.3.0]octane is susceptible to ring-opening reactions under various conditions, providing access to highly functionalized cyclopentane (B165970) derivatives.
Cleavage of Ether Linkages and Methoxy (B1213986) Group
The ether linkages within the 2-oxabicyclo[3.3.0]octane system, including the methoxy group at the anomeric center, can be cleaved under acidic or reductive conditions. For instance, treatment with boron triiodide and N,N-diethylaniline complex is an effective method for the cleavage of lactones, a related class of cyclic esters, which suggests a potential pathway for opening the bicyclic ether ring. tandfonline.com Similarly, the generation of acyclic 5-deoxypentose products from related mercurial intermediates highlights the propensity for ring cleavage, which can be influenced by stereoelectronic factors. These reactions often lead to the formation of substituted cyclopentane derivatives, which are valuable intermediates in the synthesis of natural products and their analogues.
Ring-Expansion and Contraction Reactions
The 2-oxabicyclo[3.3.0]octane skeleton can participate in ring-expansion and contraction reactions, leading to the formation of different carbocyclic and heterocyclic systems. For example, photolytic conversion of related bicyclo[3.2.0]heptanones can yield 3-methoxy-2-oxabicyclo[3.3.0]octan-2-ones through a ring-expansion process. electronicsandbooks.com Conversely, ring contraction of deoxyinososes, which can be synthesized from precursors with a similar bicyclic framework, provides a route to functionalized cyclopentanes. A notable example is the oxy-Favorskii rearrangement, which has been utilized in a ring contraction sequence to form the bicyclo[3.3.0]octane framework. researchgate.net Additionally, subjecting certain isopropylidenecyclobutanes to acidic conditions can induce a ring expansion to yield bicyclo[3.3.0]octane derivatives. unit.no
Functional Group Interconversions on the this compound Scaffold
The inherent functionality of this compound allows for a range of functional group interconversions, both at the methoxy-substituted position and at remote locations on the bicyclic ring.
Reactions Involving the Methoxy Substituent
The methoxy group at the C1 position is a key site for chemical modification. For example, related bicyclic lactams can be synthesized, and subsequent functional group interconversions can be performed. soton.ac.uk The reactivity of this position is crucial for the synthesis of various derivatives, as demonstrated in the preparation of nucleoside analogs where the lactol group, a related functionality, is activated for glycosylation reactions. researchgate.net
Derivatization at Remote Ring Positions
Functionalization at positions remote from the methoxy group allows for the introduction of diverse substituents and the construction of more complex molecules. For instance, the double bond in the related 2-oxabicyclo[3.3.0]oct-6-en-3-one can be functionalized at either the C6 or C7 position through methods like hydroboration-oxidation, leading to regioisomeric ketones. kirj.ee This approach has been instrumental in the synthesis of key intermediates for natural products like 9,11-secosterol A. kirj.ee Furthermore, derivatization of related bicyclic systems has been explored for creating analogs of the prostaglandin (B15479496) cloprostenol. researchgate.net
Cycloaddition and Rearrangement Reactions Involving the Bicyclic Core
The 2-oxabicyclo[3.3.0]octane core can undergo cycloaddition and rearrangement reactions, providing access to a variety of complex polycyclic structures.
The bicyclo[3.3.0]octane framework is a common structural motif in natural products and can be accessed through various cycloaddition strategies. acs.org For example, [3+2] cycloaddition reactions are a powerful tool for constructing this ring system. researchgate.net Rearrangement reactions also play a significant role in modifying the bicyclic core. Under acidic conditions, bridged 2,7-dioxabicyclo[3.2.1]octan-3-one can isomerize to the fused 2,8-dioxabicyclo[3.3.0]octan-3-one system, driven by the relief of ring strain. Photolytic rearrangements of bicyclic ketones can also lead to the formation of the 2-oxabicyclo[3.3.0]octane skeleton. electronicsandbooks.com
Stereochemical Investigations
Diastereoselectivity in 2-Oxabicyclo[3.3.0]octane Synthesis and Transformations
The construction of the 2-oxabicyclo[3.3.0]octane skeleton can be achieved with varying degrees of diastereoselectivity, which is highly dependent on the chosen synthetic methodology. For instance, palladium(II)-catalyzed heterocyclization of certain acyclic precursors represents an efficient method for diastereoselective synthesis. This process has been shown to favor the formation of the 3β-vinyl (exo) diastereomer. clockss.org In one study, the cyclization of specific alcohol precursors using a palladium acetate (B1210297) catalyst yielded a 1:3 ratio of 3α- (endo) to 3β- (exo) vinyl bicyclic products. clockss.org This contrasts with other methods, such as m-CPBA mediated oxidative cationic cyclization, which can result in a non-selective 1:1 diastereomeric mixture of endo and exo products, posing significant separation challenges. clockss.org
Transformations of the pre-formed bicyclic system are also heavily influenced by its inherent stereochemistry. A notable example is the dihydroxylation of unsaturated 2-oxabicyclo[3.3.0]octene derivatives. Research has shown that the reaction of a cis-oxabicyclo[3.3.0]octenone with osmium tetroxide can proceed with high diastereoselectivity, yielding a 92:8 mixture of diol products. nih.gov Intriguingly, the major product resulted from oxidation on the sterically hindered concave face of the molecule. nih.gov This counterintuitive selectivity was explained through computational studies, which revealed that torsional strain in the transition state, rather than simple steric hindrance, is the dominant controlling factor. nih.govescholarship.org
In a different approach, the reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes, mediated by gallium trichloride (B1173362) (GaCl₃), leads to the formation of related 3,7-dioxabicyclo[3.3.0]octane structures. This complex cascade process, which forms five stereocenters, proceeds with remarkable diastereoselectivity, affording only a single diastereomer. researchgate.net
Table 1: Diastereoselectivity in the Synthesis of 2-Oxabicyclo[3.3.0]octane Derivatives
| Method | Precursor | Product | Diastereomeric Ratio (endo:exo) | Reference |
| Palladium(II)-Catalyzed Heterocyclization | Acyclic vinyl carbinol | 3-Vinyl-2-oxabicyclo[3.3.0]octane | 1:3 | clockss.org |
| m-CPBA Oxidative Cyclization | Cyclopentanol (B49286) derivative | 2-Oxabicyclo[3.3.0]octane-3-ol | 1:1 | clockss.org |
| OsO₄ Dihydroxylation | cis-Oxabicyclo[3.3.0]octenone | Diol derivative | 92:8 (concave:convex attack) | nih.gov |
| GaCl₃-Mediated Annulation | 2-Arylcyclopropane-1,1-dicarboxylate | 3,7-Dioxabicyclo[3.3.0]octanone | Single diastereomer | researchgate.net |
Enantiomeric Synthesis and Resolution Methodologies
Accessing enantiomerically pure 2-oxabicyclo[3.3.0]octane derivatives is crucial for their use as chiral building blocks, particularly in the synthesis of natural products and pharmaceuticals. nih.gov Several strategies have been developed to achieve this, including asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric synthesis often relies on installing the necessary stereocenters early in the synthetic sequence. One powerful approach involves the desymmetrization of meso compounds. For example, the asymmetric synthesis of the Geissman-Waiss lactone, which features a 2-oxa-6-azabicyclo[3.3.0]octan-3-one core, was achieved starting from a meso-cyclohexadiene epoxide. nih.govacs.org A key step utilized a chiral salen catalyst complex to facilitate an asymmetric epoxide ring-opening, which established the crucial 1S,5S stereocenters with high enantiomeric excess (85-90% ee). nih.govacs.org
Another well-established strategy is to start from the "chiral pool." Enantiopure starting materials, such as S-(-)-malic acid, have been used to synthesize chiral 2-oxa-6-azabicyclo[3.3.0]octan-3-one derivatives. acs.org Intramolecular cycloadditions are also powerful tools for stereocontrol. The stereoselective synthesis of a 2-aza-7-oxabicyclo[3.3.0]octane, a potent neurokinin-1 receptor antagonist, was accomplished using an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide as the key stereochemistry-defining step. nih.govacs.org
For racemic mixtures, kinetic resolution provides a viable pathway to obtaining enantiomerically enriched material. This can be accomplished using enzymatic methods, where lipases are often employed to selectively acylate one enantiomer of a racemic alcohol or diol, allowing for the separation of the unreacted enantiomer from the esterified one. wipo.int Chemical methods, such as the use of chiral resolving agents to form separable diastereomeric derivatives, are also employed. wipo.int
Conformational Analysis of the 2-Oxabicyclo[3.3.0]octane Ring System
The 2-oxabicyclo[3.3.0]octane system consists of two fused five-membered rings (a cyclopentane (B165970) and a tetrahydrofuran (B95107) ring), resulting in a conformationally constrained structure. The cis-fused nature of the rings is the most stable arrangement. Detailed conformational analysis using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods has been essential to understanding its structure and reactivity. nih.govresearchgate.net
The conformation of the five-membered rings can be described by pseudorotation, where the rings adopt various envelope and twist (or half-chair) forms. For the parent cis-bicyclo[3.3.0]octane, the conformational minimum is the ⁶E/₈E form, where both rings are in envelope conformations with the substituents at the bridgehead carbons being pseudo-equatorial. gla.ac.uk
In unsaturated derivatives, such as those containing a cyclopentene (B43876) ring, the double bond flattens that portion of the molecule, but the fused ring system remains puckered. rsc.org Computational studies on cis-oxabicyclo[3.3.0]octenone have shown that the cyclopentene ring can exist in two possible envelope conformations, with one being significantly more stable than the other. nih.gov The rigidity of the system, and whether it is locked in a single low-energy conformation or is more flexible, is a critical determinant of its reactivity. nih.govescholarship.org The presence and stereochemistry of substituents can further influence the conformational preference of the bicyclic system. researchgate.net
Influence of Stereochemistry on Reaction Pathways and Selectivity
The defined three-dimensional structure of the 2-oxabicyclo[3.3.0]octane ring system directly governs the outcome of its reactions. The stereochemical information embedded in the molecule guides incoming reagents to a specific face of the reacting center, a phenomenon known as substrate control.
As previously discussed in the context of dihydroxylation (Section 4.1), the facial selectivity of reactions on unsaturated bicyclo[3.3.0]octene systems can be surprisingly complex. Computational analysis revealed that for conformationally rigid substrates, torsional effects can overwhelm steric hindrance, leading to attack from the more crowded concave face. nih.govescholarship.org This occurs because the approach from the concave face allows the system to adopt a more staggered, lower-energy transition state. escholarship.org However, for more conformationally flexible substrates that can adopt multiple low-energy shapes, torsional effects no longer dominate, and selectivity is instead governed by a combination of steric and electrostatic interactions. nih.gov
This principle highlights a general theme: the stereochemical outcome of a reaction is a direct consequence of the substrate's conformational preferences and rigidity. The flattened nature of unsaturated bicyclo[3.3.0]octenone systems, for instance, removes some of the facial bias typically seen in their saturated counterparts, presenting a challenge for stereocontrol. rsc.org Therefore, a thorough understanding of the conformational landscape (Section 4.3) is predictive and essential for planning synthetic routes that require high levels of stereochemical control. nih.gov
Table 2: Factors Influencing Stereoselectivity in Bicyclo[3.3.0]octane Systems
| Factor | Description | Impact on Selectivity | Reference |
| Torsional Strain | Strain arising from eclipsing interactions along C-C bonds in the transition state. | Can override steric effects in rigid systems, favoring pathways with more staggered transition states, even if they appear more hindered. | nih.govescholarship.org |
| Steric Hindrance | The physical blocking of a reaction site by bulky substituents. | Becomes a dominant factor in conformationally flexible systems or when torsional effects are similar for competing pathways. | nih.gov |
| Conformational Rigidity | The existence of a single, dominant low-energy conformation. | Leads to predictable, high stereoselectivity governed by torsional effects. | nih.gov |
| Conformational Flexibility | The existence of multiple, accessible low-energy conformations. | Leads to lower or more complex stereoselectivity, governed by a balance of steric and electrostatic factors. | nih.govescholarship.org |
Computational Chemistry Studies
Quantum Chemical Geometry Optimization and Conformational Search
The initial step in many computational studies involves determining the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the lowest energy, known as the global minimum. For a flexible molecule like 1-Methoxy-2-oxabicyclo[3.3.0]octane, a conformational search is crucial to explore the different spatial arrangements (conformers) of the rings and the methoxy (B1213986) group.
While specific high-level quantum chemical geometry optimization data for this compound is not extensively published, studies on the parent bicyclo[3.3.0]octane skeleton reveal that the cis-fused ring system is significantly more stable than the trans-fused isomer. The conformational landscape of the bicyclo[3.3.0]octane system is complex, with various envelope and twist conformations being possible for the five-membered rings. The presence of the oxygen atom and the methoxy group in this compound further influences the preferred conformation due to steric and electronic effects.
Basic computed descriptors for this compound are available from public databases like PubChem, which provide a starting point for understanding its molecular geometry. nih.gov
Table 1: Computed Geometric and Physical Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem nih.gov |
| Molecular Weight | 142.19 g/mol | PubChem nih.gov |
| XLogP3-AA | 0.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
These values are computationally generated and provide a general overview of the molecule's properties. More detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, would require specific high-level computational studies.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the identification and structural elucidation of compounds.
A significant study on the theoretical prediction of vicinal ¹H–¹H coupling constants for a series of diastereomeric 3-alkoxy-6,7-epoxy-2-oxabicyclo[3.3.0]octanes provides valuable insight that can be extrapolated to this compound. This research demonstrated that a full quantum chemical approach, involving geometry optimization followed by the calculation of coupling constants, yields theoretical values that are in excellent agreement with experimental data. The study emphasized that methods without prior quantum chemical geometry optimization lead to unreliable predictions. This highlights the importance of accurate conformational analysis in predicting NMR parameters for such bicyclic systems.
Reaction Mechanism Modeling and Transition State Analysis
Understanding how a molecule reacts is a central theme in chemistry. Computational modeling can map out the entire energy landscape of a chemical reaction, identifying intermediates and, crucially, the transition state—the highest energy point on the reaction pathway that determines the reaction rate.
While specific reaction mechanism modeling for this compound is not widely documented, studies on related bicyclo[3.3.0]octane systems provide a framework for understanding its potential reactivity. For instance, palladium-catalyzed heterocyclization reactions have been employed in the diastereoselective synthesis of functionalized 2-oxabicyclo[3.3.0]octane derivatives. clockss.org Computational modeling of such reactions would involve locating the transition states for the key bond-forming steps, providing insights into the observed stereoselectivity.
Furthermore, the synthesis of various substituted 2-oxabicyclo[3.3.0]octanones from precursors like 2-oxabicyclo[3.3.0]oct-6-en-3-one involves reactions at the double bond. kirj.ee Theoretical studies of these transformations would analyze the transition states for reactions like hydroboration-oxidation to explain the regioselectivity and stereoselectivity of the product formation.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry allows for the calculation of various electronic properties and reactivity descriptors that can predict how a molecule will behave in a chemical reaction. These include the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO would likely be localized on the oxygen atoms, particularly the ether oxygen within the ring, reflecting their electron-donating nature. The LUMO, on the other hand, would be expected to be distributed over the C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
Other reactivity descriptors that can be calculated include the electrostatic potential surface, which indicates regions of positive and negative charge on the molecule, and various global reactivity indices derived from conceptual DFT, such as electronegativity, hardness, and softness. These descriptors would provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. While specific values for this compound are not published, they could be readily calculated using standard computational chemistry software.
Applications in Advanced Organic Synthesis
Role as Chiral Building Blocks in Natural Product Synthesis
The oxabicyclo[3.3.0]octane skeleton is a recurring motif in a multitude of natural products and serves as a pivotal starting point for their total synthesis. The inherent conformational rigidity of this bicyclic system allows for highly stereocontrolled transformations, making it an ideal chiral building block.
The 2-oxabicyclo[3.3.0]octane framework is a classic and vital intermediate in the synthesis of prostaglandins (B1171923) and their analogues. The Corey lactone, a key derivative of this scaffold, provides a pre-set stereochemical foundation upon which the two characteristic side chains of prostaglandins can be elaborated with high fidelity.
Detailed research has demonstrated the efficacy of this approach. For instance, the synthesis of Prostaglandin (B15479496) F2-alpha has been successfully achieved starting from 2-oxabicyclo[3.3.0]oct-6-en-3-one. wipo.int This foundational work established the strategic advantage of using the bicyclic lactone to control the stereochemistry of the cyclopentane (B165970) core. More recently, this strategy has been adapted for the synthesis of modern prostaglandin analogues like Latanoprost, a drug used to treat glaucoma, which utilizes a 2-oxabicyclo[3.3.0]octan-3-one intermediate in its manufacturing process. beilstein-journals.org The synthesis of Cloprostenol, another prostaglandin analogue, also leverages an advanced intermediate featuring the oxabicyclo[3.3.0]octane scaffold. researchgate.net Research into new β-ketophosphonates incorporating a bicyclo[3.3.0]octene scaffold further highlights the ongoing importance of this framework for accessing novel prostaglandin analogues.
Table 1: Examples of Prostaglandin Analogues Synthesized Using Oxabicyclo[3.3.0]octane Intermediates
| Prostaglandin Analogue | Precursor Type | Reference |
| Prostaglandin F2-alpha | 2-Oxabicyclo[3.3.0]oct-6-en-3-one | wipo.int |
| Latanoprost | 2-Oxabicyclo[3.3.0]octan-3-one | beilstein-journals.org |
| Cloprostenol | Oxabicyclo[3.3.0]octane intermediate | researchgate.net |
Beyond prostaglandins, the oxabicyclo[3.3.0]octane motif is a cornerstone for the synthesis of a wide array of structurally complex natural products. Its defined three-dimensional structure provides a reliable anchor for executing intricate, stereochemically demanding reaction sequences.
A notable example is the synthesis of (−)-merrilactone A, a neurotrophic sesquiterpene with a complex bicyclo[3.3.0]octane core. acs.org Synthetic strategies have utilized photochemical reactions and transannular aldol (B89426) reactions to construct this intricate polycyclic system. acs.org Similarly, the synthesis of other complex natural products such as isocomene (B14461869) has been achieved through rearrangements of bicyclo[3.3.0]octane intermediates.
The versatility of this building block is further demonstrated in the synthesis of alkaloids. The Geissman-Waiss lactone, which possesses a 2-oxa-6-azabicyclo[3.3.0]octan-3-one framework, is a critical intermediate for accessing a family of necine alkaloids, including retronecine, croalbinecine, and platynecine. acs.org The synthesis of these alkaloids relies on the stereochemical information embedded within the lactone precursor. The enantiomerically pure Grieco lactone (2-oxabicyclo[3.3.0]oct-6-en-3-one) is another widely used starting material for a variety of natural products.
Table 2: Natural Products Synthesized from Oxabicyclo[3.3.0]octane Building Blocks
| Natural Product | Core Structure Feature | Key Intermediate | Reference(s) |
| (−)-Merrilactone A | Bicyclo[3.3.0]octane | Photocycloaddition/Aldol Products | acs.org |
| (±)-Isocomene | Bicyclo[3.3.0]octane | Cargill Rearrangement Product | |
| Retronecine | 2-Oxa-6-azabicyclo[3.3.0]octane | Geissman-Waiss Lactone | acs.org |
| Halimedatrial | 2-Oxabicyclo[3.3.0]octanone | 7-substituted 2-oxabicyclo[3.3.0]octan-3-one |
The predictable reactivity and conformational bias of the oxabicyclo[3.3.0]octane system make it an exemplary scaffold for the stereoselective construction of complex carbon skeletons. The fused-ring system effectively shields one face of the molecule, directing incoming reagents to the opposite, more accessible face, thus ensuring high diastereoselectivity in subsequent reactions.
This principle is evident in the stereoselective synthesis of novel neurokinin-1 (NK-1) receptor antagonists, where an intramolecular 1,3-dipolar cycloaddition is used to forge a 2-aza-7-oxabicyclo[3.3.0]octane structure with precise control over the resulting stereocenters. nih.gov Asymmetric synthesis strategies are also prominent. For example, the asymmetric synthesis of (−)-Geissman–Waiss lactone, a key building block for alkaloids, has been achieved starting from a meso-epoxide, where the critical stereocenters are installed via an asymmetric epoxide ring-opening reaction. acs.org The development of annulation methodologies, such as tandem Michael-Aldol reactions, further enables the construction of diverse and polysubstituted bicyclic systems with a high degree of stereocontrol. ucl.ac.uk These methods underscore the power of using a rigid bicyclic starting material to translate stereochemical information into more complex products.
Scaffold for the Development of Novel Organic Reagents and Catalysts
The inherent chirality and structural rigidity of the oxabicyclo[3.3.0]octane framework make it an attractive scaffold for the design of new chiral reagents and catalysts for asymmetric synthesis. By functionalizing the bicyclic core with appropriate coordinating groups, it is possible to create a well-defined chiral environment that can influence the stereochemical outcome of a chemical reaction.
A specific application of this concept is the use of 2-oxabicyclo[3.3.0]octane compounds as optical resolvers. wipo.int In this capacity, a chiral, enantiomerically pure derivative of the scaffold is reacted with a racemic mixture of another compound, typically an alcohol. This reaction forms a mixture of diastereomers, which can be separated using standard techniques like chromatography or crystallization. Subsequent cleavage of the chiral auxiliary releases the now enantiomerically enriched target molecule. While the development of catalysts based on the 1-methoxy-2-oxabicyclo[3.3.0]octane core itself is an emerging area, the principle of using rigid bicyclic structures as chiral ligands is well-established in asymmetric catalysis.
Development of Diverse Chemical Libraries based on the Oxabicyclo[3.3.0]octane Motif
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, often for the purpose of biological screening and drug discovery. The oxabicyclo[3.3.0]octane scaffold serves as an excellent starting point for DOS, providing a complex, three-dimensional core that can be elaborated in numerous ways.
By applying a range of synthetic transformations to the bicyclic core, libraries of novel compounds can be generated. For example, starting from an advanced intermediate in the synthesis of the prostaglandin analog Cloprostenol, a series of nucleoside analogs with an oxabicyclo[3.3.0]octane fragment has been synthesized. researchgate.netresearchgate.net Similarly, piracetam (B1677957) analogues incorporating a 1-azabicyclo[3.3.0]octane ring have been developed to explore new nootropic agents. pharm.or.jpnih.gov These efforts demonstrate how a central, privileged scaffold can be decorated with different functional groups and pharmacophores to create a library of related but distinct molecules. The concept of using such rigid frameworks to build libraries of small molecules with high structural complexity is a key theme in modern medicinal chemistry. ucl.ac.uk Ring-opening reactions of the bicyclic system provide another avenue to generate acyclic and monocyclic compounds with high stereochemical complexity, further expanding the diversity of accessible structures.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Methoxy-2-oxabicyclo[3.3.0]octane, offering detailed insights into its carbon-hydrogen framework and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts provide fundamental information about the electronic environment of each nucleus within the this compound molecule. The bicyclic ring system and the presence of the methoxy (B1213986) group create a distinct pattern of chemical shifts that are instrumental in confirming the compound's core structure.
While specific spectral data for this compound is not extensively detailed in the provided search results, analysis of related bicyclo[3.3.0]octane systems provides expected chemical shift regions. For instance, in derivatives of 2-oxabicyclo[3.3.0]octan-3-one, the protons and carbons of the bicyclic core exhibit characteristic shifts. kirj.ee The protons on carbons adjacent to the oxygen atom in the bicyclic system would be expected to appear in the downfield region of the ¹H-NMR spectrum due to the deshielding effect of the electronegative oxygen. Similarly, the carbon atoms bonded to oxygen will show higher chemical shifts in the ¹³C-NMR spectrum.
The methoxy group will present a sharp singlet in the ¹H-NMR spectrum, typically around 3.3-3.4 ppm, and its corresponding carbon will appear in the 55-60 ppm region of the ¹³C-NMR spectrum. The exact chemical shifts are sensitive to the stereochemistry of the molecule, particularly the orientation of the methoxy group (exo or endo).
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy Protons (CH₃O-) | ~3.3 - 3.4 | ~55 - 60 |
| Bicyclic Ring Protons | ~1.5 - 5.0 | ~25 - 90 |
| Anomeric Proton (H-1) | ~4.8 - 5.3 | ~100 - 110 |
Note: The values in this table are approximate and based on general knowledge and data from related structures. Actual values for this compound may vary.
The analysis of vicinal proton-proton coupling constants (³JHH) is a powerful tool for determining the relative stereochemistry of substituents on the bicyclic frame of this compound. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
For bicyclo[3.3.0]octane systems, which have a constrained conformation, the coupling constants can definitively establish the cis or trans relationship between protons on adjacent carbons. For example, a large coupling constant (typically > 7 Hz) is indicative of a cis relationship for protons on a five-membered ring, while a smaller coupling constant suggests a trans relationship. Theoretical calculations can be used to predict coupling constants for different diastereomers, and comparison with experimental values allows for confident stereochemical assignment. researchgate.net This approach has been successfully applied to related epoxy-2-oxabicyclo[3.3.0]octanes to determine their stereochemistry. researchgate.net
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the through-bond and through-space connectivities within this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. creative-biostructure.com It is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. creative-biostructure.comnih.gov
Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. wisc.edu This is particularly useful for identifying all the protons belonging to each five-membered ring of the bicyclo[3.3.0]octane core. wisc.eduresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ekb.eg This is the primary method for determining the relative stereochemistry, such as the exo or endo orientation of the methoxy group and the cis or trans fusion of the two rings. ekb.eg Cross-peaks in a NOESY spectrum indicate through-space proximity, allowing for the construction of a 3D model of the molecule.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern upon ionization. The fragmentation pathways can offer valuable clues about the compound's structure.
In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺•) of a bicyclic ether like this compound would be expected to undergo characteristic fragmentation. For bicyclo[3.3.0]octane systems, a common fragmentation is the loss of an ethylene (B1197577) molecule ([M–C₂H₄]⁺•). aip.org The presence of the methoxy group would likely lead to the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH). aip.org The fragmentation of the bicyclic core itself can also provide diagnostic ions. aip.org
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment | Description |
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion |
| 111 | [C₇H₁₁O]⁺ | Loss of methoxy radical (•OCH₃) |
| 110 | [C₇H₁₀O]⁺• | Loss of methanol (CH₃OH) |
| 85 | [C₅H₉O]⁺ | Fragmentation of the bicyclic ring |
Note: This table presents hypothetical fragmentation patterns based on the general behavior of related compounds in mass spectrometry.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Since this compound possesses multiple chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the definitive method for separating these stereoisomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comgcms.czamericanpharmaceuticalreview.com
High-performance liquid chromatography (HPLC) with a chiral column is a common approach. mdpi.com The choice of the chiral stationary phase (e.g., polysaccharide-based or cyclodextrin-based) and the mobile phase is critical for achieving successful separation. sigmaaldrich.com The separation of diastereomers is often more straightforward than enantiomers as they have different physical properties. sigmaaldrich.com For enantiomers, derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a non-chiral column is also a possible strategy. mdpi.com
X-ray Crystallography for Absolute Configuration Determination
When a single crystal of a specific stereoisomer of this compound can be obtained, X-ray crystallography provides the most unambiguous method for determining its absolute configuration. researchgate.net This technique maps the electron density of the crystal to generate a precise three-dimensional model of the molecule, revealing the exact spatial arrangement of all atoms.
The determination of the absolute configuration is crucial for understanding the biological activity of chiral molecules. The crystallographic data provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemical assignments made by NMR and other techniques. researchgate.net While no specific X-ray crystal structure for this compound was found in the search results, this method has been used to determine the configuration of related bicyclic compounds. acs.orgresearchgate.net
Mechanistic Elucidation of Key Reactions
Investigation of Reaction Intermediates and Transition States
The stereochemical and regiochemical outcomes of reactions forming the 2-oxabicyclo[3.3.0]octane skeleton are largely determined by the structure and stability of transient intermediates and the energy of their corresponding transition states.
A notable example involves the gallium trichloride (B1173362) (GaCl₃)-mediated reaction of 2-arylcyclopropane-1,1-dicarboxylates with aldehydes, which generates a 1,2-zwitterionic intermediate. researchgate.net This dipolar species is central to a complex anionic-cationic cascade process that ultimately furnishes a highly substituted 3,7-dioxabicyclo[3.3.0]octane frame, a related bicyclic system. researchgate.net The formation of this zwitterion is a key step that initiates subsequent bond-forming events. researchgate.net Similarly, in the synthesis of trimethyl-1-methoxy-3,6-diaryl-2-oxabicyclo[3.3.0]octane-5,8,8-tricarboxylates, a GaCl₃-catalyzed dimerization of 2-arylcyclopropane-1,1-dicarbonic acid diesters proceeds through proposed intermediates that can be studied using low-temperature NMR spectroscopy.
In other synthetic routes, different types of intermediates are invoked. The Weiss-Cook condensation, which can produce substituted 2-oxabicyclo[3.3.0]oct-7-ene derivatives, is suggested to proceed through a 4-hydroxypent-2-en-1-one intermediate. This intermediate is the product of a kinetically controlled pathway involving a Michael addition and subsequent intramolecular cyclization.
The thermolysis of vinylcyclopropanes to yield cis-2-oxabicyclo[3.3.0]oct-7-ene is explained by the characteristics of the transition state for the requisite clockss.org-hydrogen shift. Computational studies suggest that for these rearrangements, the transition state involves an accumulation of electron density at the carbon from which the hydrogen migrates, and this carbon center adopts a nearly planar geometry. The relative energies of different transition states, influenced by steric and electronic factors, determine the reaction's site-selectivity.
Furthermore, in the context of synthesizing nucleoside analogs with an oxabicyclo[3.3.0]octane scaffold, the lactol group of a key intermediate is acetylated. This acetylation activates the intermediate for the subsequent Vorbrüggen glycosylation reaction, highlighting the strategy of converting a stable precursor into a more reactive intermediate to facilitate a desired transformation. Computational modeling has also been employed to analyze the transition states in rhodium-stabilized carbene reactions forming related furofuran lignans, successfully predicting product ratios based on the calculated energies of the diastereoisomeric transition states. soton.ac.uk
Role of Catalysis in Stereocontrol and Yield Optimization
Catalysis is a cornerstone in the synthesis of 2-oxabicyclo[3.3.0]octane derivatives, offering powerful control over stereoselectivity and reaction efficiency. Various transition metals have been employed to orchestrate elegant cyclization and cascade reactions.
| Catalyst System | Solvent | Reaction Time | Diastereomeric Ratio (endo:exo) | Overall Yield |
|---|---|---|---|---|
| Pd(OAc)₂ (10% mol), Cu(OAc)₂ (100% mol) | Methanol (B129727)/Water (100:8) | 4 h | 1:3 | 57% |
| PdCl₂ (10% mol), CuCl₂ (100% mol) | Isopropanol/Water (10:1) | 24 h | 1:6 | 78% |
Gold(I) catalysts are renowned for their ability to activate alkynes and allenes, initiating complex cascade reactions. nih.govpku.edu.cndigitellinc.comnih.govnih.gov For instance, a gold-catalyzed cascade cyclization of a substrate containing an alkyne and an alkene moiety can proceed via a 5-endo-dig cyclization, followed by trapping of the resulting oxocarbenium ion and subsequent ring-opening to form the 3-oxabicyclo[3.3.0]octane skeleton. pku.edu.cn This demonstrates the catalyst's role in orchestrating a multi-step sequence involving the formation of several intermediates to build a complex scaffold. nih.govpku.edu.cn
Lewis acids like gallium trichloride (GaCl₃) also play a significant role. GaCl₃ promotes the reaction between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes to form 3,7-dioxabicyclo[3.3.0]octanes with high diastereoselectivity. researchgate.netrsc.org The catalyst is believed to generate a key 1,2-zwitterionic intermediate that drives the cascade process. researchgate.net This methodology has been extended to the stereospecific synthesis of trimethyl-1-methoxy-3,6-diaryl-2-oxabicyclo[3.3.0]octane-5,8,8-tricarboxylates.
Unraveling Complex Cascade and Rearrangement Mechanisms
Many synthetic routes toward the 2-oxabicyclo[3.3.0]octane core involve sophisticated cascade and rearrangement reactions where multiple bonds are formed in a single operation.
A prime example is the gold-catalyzed cascade reaction used to form related oxabicyclo[3.2.1]octane scaffolds. nih.gov This process involves three distinct, sequential reactions orchestrated by the gold catalyst: (1) an intramolecular nucleophilic addition of a hydroxyl group to an alkyne, (2) isomerization of the resulting exo-cyclic enol ether to a strained oxonium ion, and (3) an oxonium-induced semi-pinacol rearrangement to furnish the final bicyclic product. nih.gov
Palladium(II)-catalyzed heterocyclization provides another illustration of a complex mechanism. clockss.org The cyclization of certain cyclopentanol (B49286) derivatives to form 3-vinyl-2-oxabicyclo[3.3.0]octanes incorporates an oxidative β-hydride elimination step from a cyclization intermediate, which is key to introducing the vinyl group. clockss.org The reaction pathway can be intricate, with the potential for side reactions involving transiently formed π-allylpalladium intermediates. clockss.org
Gallium trichloride-catalyzed reactions showcase a complex anionic-cationic cascade process. researchgate.net The reaction of 2-arylcyclopropane-1,1-dicarboxylates with two molecules of an aromatic aldehyde involves the formation of two C-C bonds and two C-O bonds, creating five stereocenters with high diastereoselectivity in a single pot. researchgate.net
Rearrangements are also fundamental to accessing this bicyclic system. The Cargill rearrangement, a thermally or photochemically induced transformation of cyclobutenyl ketones, can be used to expand the ring system and construct the bicyclo[3.3.0]octane framework. Additionally, the Dowd-Beckwith rearrangement has been utilized to convert iodolactones into 2-oxabicyclo[3.3.0]octane derivatives. researchgate.net In some cases, unexpected pathways can dominate; for example, a Beckmann rearrangement of a strained bicyclo[3.2.1]octane oxime can lead to fragmentation and recyclization to form a lactone instead of the expected lactam. core.ac.uk
Retrosynthetic Strategies for the 1 Methoxy 2 Oxabicyclo 3.3.0 Octane Scaffold
General Principles of Retrosynthetic Analysis for Fused Bicyclic Systems
Fused bicyclic systems, characterized by two rings sharing a common bond, present unique challenges and opportunities in retrosynthetic analysis. The rigidity of the fused framework and the stereochemical relationships between substituents are critical considerations. Key principles guiding the retrosynthesis of such systems include:
Disconnecting at the fusion: Breaking the bond common to both rings can simplify the structure into a monocyclic or acyclic precursor. However, the feasibility of forming this bond in the forward synthesis must be carefully evaluated.
Identifying strategic bonds: Disconnections should ideally lead to stable and readily accessible synthons (idealized fragments) and, ultimately, to known starting materials. Bonds adjacent to functional groups are often strategic locations for disconnection as they correspond to reliable bond-forming reactions. scripps.edu
Considering stereochemistry: The stereochemical configuration of the target molecule must be a primary concern. Disconnections should be planned to allow for stereocontrolled introduction of chiral centers in the forward synthesis.
Utilizing ring-forming reactions: The forward synthesis will likely involve a key cyclization step to construct one or both rings. Therefore, retrosynthetic analysis should aim to generate precursors suitable for powerful ring-forming reactions such as intramolecular aldol (B89426) condensations, Diels-Alder reactions, or ring-closing metathesis. acs.orgbeilstein-journals.org
Exploiting symmetry: If the target molecule possesses elements of symmetry, this can be exploited to simplify the synthesis by reducing the number of steps or using a common intermediate.
The bicyclo[3.3.0]octane core, a fused 5-5 ring system, is a common motif in numerous natural products. researchgate.net Its synthesis often involves strategies that construct the two five-membered rings sequentially or in a convergent manner.
Disconnection Strategies for the 1-Methoxy-2-oxabicyclo[3.3.0]octane Core
The this compound scaffold possesses a lactol ether functionality at the bridgehead carbon, which is a key structural feature to consider during retrosynthetic analysis.
A primary disconnection strategy involves breaking the C1-O2 bond of the lactol ether. This simplifies the target molecule to a hydroxy lactone precursor. This lactone already contains the fused bicyclic ring system.
A further strategic disconnection can be made across the C-C bond of the cyclopentane (B165970) ring. For instance, a disconnection of the C5-C6 bond could lead to a functionalized cyclopentane derivative. This approach is often employed in the synthesis of prostanoid analogs which share the bicyclo[3.3.0]octane skeleton. acs.org
Another powerful approach for the construction of the 2-oxabicyclo[3.3.0]octane ring system is through a radical cyclization. nih.gov This strategy involves generating a radical species that can then undergo an intramolecular cyclization to form the five-membered rings.
Ring-rearrangement metathesis (RRM) has also been demonstrated as a viable method for generating cis-fused bicyclo[3.3.0]octene derivatives, which can be further functionalized to the desired saturated system. beilstein-journals.org
Identification of Key Synthons and Starting Materials
Based on the disconnection strategies, several key synthons and potential starting materials can be identified.
A crucial synthon for many approaches is a suitably functionalized cyclopentane derivative. For example, derivatives of 2-oxabicyclo[3.3.0]oct-6-en-3-one, commonly known as the Grieco lactone, are versatile starting materials for the synthesis of various substituted bicyclo[3.3.0]octane systems. kirj.ee This commercially available lactone can be elaborated through various transformations, including hydroboration-oxidation, to introduce functionality at specific positions. kirj.ee
Another important class of starting materials are 4- and 5-oxocarboxylic acids, which can be used to construct the heterocyclic portion of the molecule. clockss.org For instance, levulinic acid and its derivatives can serve as precursors to the γ-lactone ring.
The synthesis of the bicyclo[3.3.0]octane core can also be achieved from acyclic precursors through tandem reactions. For example, a tandem Ugi–ROM–RCM (ring-opening metathesis–ring-closing metathesis) protocol has been used to construct a related 2-aza-7-oxabicyclo[4.3.0]nonane framework, highlighting the power of multi-component reactions in building complex bicyclic systems. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methoxy-2-oxabicyclo[3.3.0]octane?
- Methodological Answer : Synthesis often involves acid-catalyzed rearrangements of mixed acetals, where acid-induced cleavage facilitates cyclization. For example, camphorsulfonic acid (CSA) treatment of intermediates with acid-labile groups can yield dioxabicyclo[3.3.0]octane derivatives via intramolecular oxonium ion trapping . Carbon-13 NMR spectroscopy is critical for confirming structural integrity, as demonstrated in the synthesis of bicyclo[3.3.0]octane analogs .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation relies on 13C NMR spectroscopy to identify stereochemical configurations and ensure single-isomer purity . High-Resolution Mass Spectrometry (HRMS) is also employed to verify molecular formulas, as shown in studies of related bicyclic compounds .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves , face shields , and fume hoods to mitigate risks of respiratory irritation (H335) and skin corrosion (H315) . Engineering controls, such as closed-system handling, are recommended to minimize exposure .
Advanced Research Questions
Q. How do reaction conditions influence enantioselective synthesis of this compound?
- Methodological Answer : Enantioselectivity can be achieved via dynamic kinetic resolution using chiral catalysts. For example, asymmetric induction in azabicyclo[3.3.0]octane synthesis employs palladium catalysts with phosphine ligands to control stereochemistry . Solvent polarity and temperature must be optimized to suppress racemization .
Q. What computational methods assist in retrosynthesis planning for bicyclo[3.3.0]octane derivatives?
- Methodological Answer : AI-driven tools like Template_relevance Pistachio and Reaxys databases predict feasible routes by analyzing reaction thermodynamics and steric effects. These models prioritize pathways with high atom economy, as demonstrated in spirocompound synthesis .
Q. How can researchers resolve contradictions in proposed reaction intermediates for bicyclo[3.3.0]octane formation?
- Methodological Answer : Kinetic studies using isotopic labeling (e.g., deuterated substrates) and time-conversion analyses help identify non-viable intermediates. For instance, disproving the role of 1-methylbislactone as an intermediate required comparing substrate turnover rates .
Q. What role does the bicyclo[3.3.0]octane framework play in medicinal chemistry?
- Methodological Answer : The rigid bicyclic structure enhances conformational stability , improving receptor binding in CNS-targeted drugs. Derivatives are explored for orexin receptor antagonism, leveraging their ability to mimic bioactive peptide scaffolds .
Q. How are byproducts analyzed in acid-catalyzed rearrangements of bicyclo[3.3.0]octane precursors?
- Methodological Answer : Byproducts like 2,4-bishomobrexane are isolated via preparative chromatography and characterized using 13C NMR and X-ray crystallography. Multi-step reaction monitoring identifies competing pathways, such as cation-mediated rearrangements .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
